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molecular formula C10H13BrO3 B8524635 2-(2-Bromophenoxy)acetaldehyde dimethyl acetal

2-(2-Bromophenoxy)acetaldehyde dimethyl acetal

Cat. No. B8524635
M. Wt: 261.11 g/mol
InChI Key: JPHDRJMXHWUROD-UHFFFAOYSA-N
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Patent
US06114334

Procedure details

A mixture of phosphorus pentoxide (19.3 g) and phosphoric acid (64 ml, 85%) was added carefully to a stirred solution of 2-(2-bromophenoxy)acetaldehyde dimethyl acetal (69.6 g) in chlorobenzene (450 ml) at ambient temperature under nitrogen. The mixture was then heated under reflux for 20 hours, cooled and poured into ice/water (500 ml). The aqueous layer was separated and washed with dichloromethane (2×250 ml). The combined organic extracts were washed with brine (400 ml), dried (MgSO4), and the solvent removed in vacuo. The residue was purified by flash column chromatography over silica using a 1:49 mixture of ether and petroleum ether (b.p. 60-80° C.) as the eluant, followed by distillation to give 7-bromobenzo[b]furan (30.3 g) as a clear oil, b.p. 66-68° C. at 0.93 mbar.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O.CO[CH:22](OC)[CH2:23][O:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[Br:31]>ClC1C=CC=CC=1>[Br:31][C:26]1[C:25]2[O:24][CH:23]=[CH:22][C:30]=2[CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
64 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
69.6 g
Type
reactant
Smiles
COC(COC1=C(C=CC=C1)Br)OC
Name
Quantity
450 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with dichloromethane (2×250 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography over silica using
ADDITION
Type
ADDITION
Details
a 1:49 mixture of ether and petroleum ether (b.p. 60-80° C.) as the eluant
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1OC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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